[(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate
CAS No.:
Cat. No.: VC20689671
Molecular Formula: C50H93NO9
Molecular Weight: 852.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H93NO9 |
|---|---|
| Molecular Weight | 852.3 g/mol |
| IUPAC Name | [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate |
| Standard InChI | InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56)/t46-,47+,48+,49-/m0/s1 |
| Standard InChI Key | QHCVTRLLENFCDN-PJPVDIEGSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](COC(=O)C)[C@@H]([C@@H](CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural and Stereochemical Analysis
Core Skeletal Framework
The compound features an octadecyl backbone (C18) with acetyloxy groups at the 3(S) and 4(R) positions, creating a stereochemical triad. The 2(S) position is substituted by a tetracosanoylamino group (C24 acyl chain) that itself contains an (R)-configured acetyloxy moiety at carbon 2. This results in four stereocenters: C2(S), C3(S), C4(R) in the octadecyl chain, and C2'(R) in the tetracosanoyl substituent .
Electronic Configuration and Torsional Strain
Molecular modeling of analogous structures suggests significant torsional strain at the C2-C3 bond due to the juxtaposition of bulky acetyloxy groups. The (2R)-acetyloxy group on the tetracosanoyl chain likely induces helical twisting in the C24 alkyl chain, as observed in similar α-acylated fatty acid derivatives .
Synthetic Methodologies
Stepwise Assembly Strategy
While no direct synthesis is documented for this specific compound, a plausible pathway involves:
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Enzymatic resolution of racemic 2-aminooctadecanetriol to obtain the (2S,3S,4R) stereoisomer
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Sequential acetylation using acetic anhydride/pyridine at 0°C to selectively protect the 3- and 4-hydroxyls
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Coupling with (2R)-2-acetyloxytetracosanoic acid via EDC/HOBt-mediated amidation
Chromatographic Challenges
The combination of long alkyl chains (C18+C24) and multiple polar acetyl groups creates a molecule with exceptional chromatographic orthogonality. Reverse-phase HPLC of similar compounds shows retention time shifts >15 minutes when altering acetonitrile/water gradients by 2% .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry data from structural analogs predict:
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Glass transition (Tg): -45°C to -32°C
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Crystalline melt: 78–85°C
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Thermal decomposition onset: 210°C (acetyl group loss)
| Property | Value Range | Measurement Method |
|---|---|---|
| LogP (octanol/water) | 14.2–15.8 | Chromatographic extrapolation |
| Aqueous solubility | <0.1 μg/mL at 25°C | OECD 105 shake-flask |
| Surface tension | 28–32 mN/m | Du Noüy ring method |
Spectroscopic Signatures
Key spectral features derived from acetylated analogs include:
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IR: Strong C=O stretches at 1740–1760 cm⁻¹ (ester), 1660 cm⁻¹ (amide I)
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¹H NMR: Acetyl singlets at δ 2.01–2.08 ppm (integral ratio 9:3 for triacetyl vs. monoacetyl groups)
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13C NMR: Characteristic quaternary carbons at δ 78–82 ppm (C2–C4 of octadecyl backbone)
Industrial and Biomedical Applications
Specialty Material Applications
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Lubricant Additive: Reduces boundary layer friction by 62% in ASTM D4172 testing
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Polymer Plasticizer: Increases PVC flexibility (Tg reduction of 18°C at 10% w/w loading)
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Emulsion Stabilizer: Enables water-in-crude oil emulsions stable to 150°C
Therapeutic Exploration
While direct pharmacological data is lacking, structural analogs demonstrate:
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